molecular formula C20H16ClF3N2OS2 B2963323 4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether CAS No. 478042-71-6

4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether

Cat. No.: B2963323
CAS No.: 478042-71-6
M. Wt: 456.93
InChI Key: CFPYUMMAZNCULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether (CAS 338423-13-5) is a pyrimidine derivative of significant interest in medicinal chemistry research. With a molecular formula of C₁₉H₁₄ClF₃N₂OS₂ and a molecular weight of 442.91, this compound is part of a class of molecules known for their ability to inhibit vital enzymes responsible for DNA biosynthesis . Such pyrimidine non-nucleoside derivatives are frequently investigated for their potential chemotherapeutic efficacy, including as anti-cancer, anti-viral, and anti-bacterial agents . The structural motif of the (4-chlorobenzyl)sulfanyl group is also found in other compounds studied as potential enzyme inhibitors, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The compound is offered with a purity of 90% and is intended for research applications only. It is strictly for use in laboratory settings to investigate its biochemical properties, mechanism of action, and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2OS2/c1-27-17-10-25-19(26-18(17)28-11-13-5-7-16(21)8-6-13)29-12-14-3-2-4-15(9-14)20(22,23)24/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYUMMAZNCULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClF₃N₂S₂O
  • Molecular Weight : 396.91 g/mol

Structural Features

  • Chlorobenzyl and Trifluoromethyl Substituents : These groups enhance the lipophilicity and biological activity of the compound.
  • Pyrimidine Core : Known for its role in various biological processes, the pyrimidine ring contributes to the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown efficacy against various bacterial strains.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of sulfanyl-containing compounds and found that those similar to our target compound displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds with trifluoromethyl and chlorobenzyl groups may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Case Study : In vitro studies reported in Molecules highlighted that related compounds induced apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Inhibition of Enzymatic Activity

Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.

  • Research Findings : A recent investigation revealed that derivatives of sulfanyl-pyrimidine compounds inhibited carbonic anhydrase with IC50 values in the low micromolar range, indicating strong enzymatic inhibition .

Synthesis Methodology

The synthesis of This compound typically involves:

  • Formation of Sulfanyl Groups : Utilizing thiol reagents to introduce sulfanyl functionalities onto the pyrimidine core.
  • Alkylation Reactions : Employing alkyl halides such as 4-chlorobenzyl chloride and 3-(trifluoromethyl)benzyl chloride to form the desired substitutions.
  • Etherification : The final step involves methylation to form the methyl ether derivative.

Research Findings Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coliBioorganic & Medicinal Chemistry
AnticancerInduced apoptosis in cancer cellsMolecules
Enzyme InhibitionInhibited carbonic anhydraseChemical Biology

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether: The 4-chlorobenzyl and 3-(trifluoromethyl)benzyl groups introduce steric bulk and electron-withdrawing effects.
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 339008-09-2) :
    Substitution with 3,4-dichlorobenzyl and methylsulfanyl groups reduces steric hindrance compared to the trifluoromethyl analog. The dichloro motif may increase halogen bonding but with lower metabolic stability due to higher susceptibility to oxidative degradation .

  • Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4) :
    Replacing the benzyl sulfanyl groups with a 2-chlorophenyl sulfanyl and methylsulfanyl substituent alters electronic distribution. The ethyl ester at the 5-position introduces hydrolytic instability compared to the methoxy group in the target compound .

Pyrimidine Core Modifications

  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile (Acta Cryst. However, the cyano group at the 5-position may reduce solubility compared to the methoxy ether in the target compound .

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound (Target) C₂₁H₁₇ClF₃N₂O₂S₂ 500.96* 4-Cl-benzyl, 3-CF₃-benzyl, 5-OCH₃ N/A
2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether (CAS 338422-96-1) C₁₃H₁₃ClN₂O₂S 296.77 4-Cl-benzyl, 4-OCH₃, 5-OCH₃ ≥95%
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether C₁₃H₁₂Cl₂N₂OS₂ 347.28* 3,4-Cl₂-benzyl, 4-SCH₃, 5-OCH₃ N/A
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate C₁₄H₁₃ClN₂O₂S₂ 364.90* 2-Cl-phenyl, 2-SCH₃, 5-COOEt N/A

*Calculated using atomic masses.

Research Findings and Implications

  • Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound likely enhances membrane permeability compared to dichloro or methylsulfanyl analogs .
  • Metabolic Stability : The methoxy group at the 5-position may reduce cytochrome P450-mediated metabolism relative to ester-containing analogs (e.g., CAS 339019-54-4) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s core pyrimidine structure can be synthesized via nucleophilic substitution reactions. For example, react 5-pyrimidinyl methyl ether derivatives with thiol-containing substituents (e.g., 4-chlorobenzyl mercaptan and 3-trifluoromethylbenzyl mercaptan) under basic conditions (e.g., NaH in DMF). Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Adjust stoichiometry (1.2–1.5 eq of thiol reagents) and temperature (60–80°C) to enhance yield. Use anhydrous solvents and inert atmospheres to suppress side reactions .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Workflow :

NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., sulfanyl groups at C2 and C4 of pyrimidine).

HRMS : Confirm molecular weight with high-resolution mass spectrometry.

XRD : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and compare with Cambridge Structural Database entries .

Q. What safety precautions are critical during synthesis and handling?

  • Safety Protocol :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with sulfonyl chloride intermediates, which are irritants .
  • Quench reactive byproducts (e.g., HCl) with aqueous NaHCO3_3 before disposal. Store waste in labeled containers for professional treatment .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 09) to model NMR chemical shifts or IR vibrational modes, comparing theoretical and experimental data to resolve ambiguities .
  • Use molecular docking (AutoDock Vina) to predict binding interactions if the compound is studied for biological activity .

Q. What experimental design is recommended for assessing environmental fate and degradation pathways?

  • Design :

Stability Studies : Expose the compound to UV light, varying pH (3–9), and microbial cultures to simulate environmental conditions. Monitor degradation via LC-MS .

Ecotoxicology : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (OECD Test No. 202/203). Measure LC50_{50} and biomarker responses (e.g., glutathione levels) .

Q. How can regioselectivity challenges in introducing sulfanyl groups be addressed?

  • Solutions :

  • Employ directing groups (e.g., methyl ether at C5) to control substitution patterns.
  • Use Pd-catalyzed C–S coupling (e.g., Pd(OAc)2_2/Xantphos) for challenging aryl-thiol attachments .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Quality Control :

  • Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress in real time.
  • Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent purity (>98% by HPLC) .

Contradiction Management

  • Example : Conflicting NMR data for sulfanyl group positions.
    • Resolution : Cross-validate with NOESY (to assess spatial proximity) or 19F^{19}F-NMR (if trifluoromethyl groups are present) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.